N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide
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Overview
Description
N-(4-METHOXYPHENYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpiperidine moiety, and a benzene sulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the methoxyphenyl derivative, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step often involves the sulfonation of the benzene ring to introduce the sulfonamide group. Common reagents used in these reactions include methoxybenzene, piperidine, and sulfonyl chlorides. Reaction conditions may vary, but they often require controlled temperatures and the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while reduction can produce an alcohol.
Scientific Research Applications
N-(4-METHOXYPHENYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for bacterial growth or cancer cell proliferation. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
N-(4-METHOXYPHENYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its combination of a methoxyphenyl group and a methylpiperidine moiety may enhance its pharmacokinetic properties and target specificity.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylpiperidine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-15-10-12-22(13-11-15)20(23)16-4-3-5-19(14-16)27(24,25)21-17-6-8-18(26-2)9-7-17/h3-9,14-15,21H,10-13H2,1-2H3 |
InChI Key |
FLOYRDKGWFLFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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